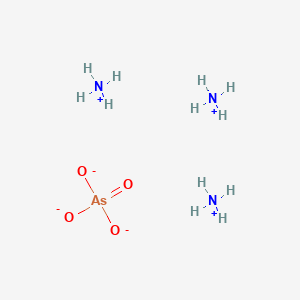
2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid
Descripción general
Descripción
2-(5-Fluoro-3-indolyl)-2-oxoacetic acid (5FIOA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of indole-2-carboxylic acid and belongs to the family of oxindole compounds. 5FIOA has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular and molecular processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid is not fully understood, but it is believed to act as an inhibitor of the enzyme lactate dehydrogenase (LDH). LDH is involved in the conversion of pyruvate to lactate, which is important for energy metabolism in cells. Inhibition of LDH by 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid leads to a decrease in lactate production and an increase in reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to modulate glutamate-induced neuronal excitability and synaptic plasticity. In addition, 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has been shown to increase ROS levels and decrease lactate production in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid in lab experiments is its specificity for LDH inhibition, which allows for the study of the role of lactate metabolism in various cellular processes. However, one limitation of using 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid is its potential toxicity, which can affect the interpretation of the results. In addition, the optimal concentration of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid for different experimental systems needs to be determined.
Direcciones Futuras
There are several future directions for the study of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid. One direction is to further investigate the mechanism of action of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid and its potential targets in cells. Another direction is to develop new derivatives of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid with improved specificity and potency. Furthermore, the potential applications of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid in various diseases and disorders need to be explored. Overall, the study of 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has the potential to provide valuable insights into cellular and molecular processes and lead to the development of new drugs for various diseases.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neurobiology, 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has been used to study the effects of glutamate on neuronal excitability and synaptic plasticity. In drug discovery, 2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid has been used as a lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUWYPUCENIMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601629 | |
| Record name | (5-Fluoro-1H-indol-3-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-3-indolyl)-2-oxoacetic Acid | |
CAS RN |
913320-96-4 | |
| Record name | (5-Fluoro-1H-indol-3-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione](/img/structure/B1627350.png)



![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)






